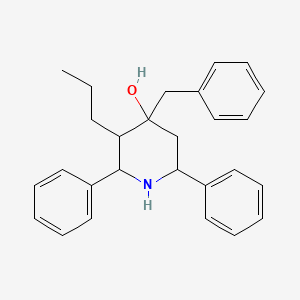

4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol

Description

4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol is a substituted piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, along with benzyl, diphenyl, and propyl substituents at positions 4, 2/6, and 3, respectively.

Properties

Molecular Formula |

C27H31NO |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

4-benzyl-2,6-diphenyl-3-propylpiperidin-4-ol |

InChI |

InChI=1S/C27H31NO/c1-2-12-24-26(23-17-10-5-11-18-23)28-25(22-15-8-4-9-16-22)20-27(24,29)19-21-13-6-3-7-14-21/h3-11,13-18,24-26,28-29H,2,12,19-20H2,1H3 |

InChI Key |

DWMBLMXBAOMOLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(NC(CC1(CC2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the Mannich reaction, which produces β-amino-carbonyl compounds. The reaction involves the condensation of formaldehyde, a secondary amine, and a carbonyl compound .

Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation, cyclization, and other advanced organic synthesis techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Central Nervous System Effects

Research indicates that compounds similar to 4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol exhibit significant interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions suggest potential applications in treating disorders such as depression and schizophrenia.

Case Study:

A study evaluated the effects of piperidine derivatives on serotonin receptors. The results indicated that certain structural modifications enhanced binding affinity and selectivity for specific serotonin receptor subtypes, which could lead to new antidepressant therapies .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens.

Data Table: Antimicrobial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | E. coli | 32 |

| Staphylococcus aureus | 16 | |

| Candida albicans | 64 |

This data highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Chemical Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that allow for various modifications to enhance its pharmacological properties.

Synthesis Overview:

The synthesis generally starts from commercially available precursors through a series of reactions including alkylation, reduction, and cyclization. Modifications can be made to the benzyl or diphenyl groups to optimize activity against specific targets .

Potential in Drug Development

Due to its structural characteristics, this compound serves as a scaffold for designing novel drugs targeting multiple pathways.

Case Study:

In drug discovery programs focusing on neuroprotective agents, derivatives of this compound were synthesized and evaluated for their ability to protect neuronal cells from oxidative stress. Results showed that certain derivatives significantly improved cell viability in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Benzyl-2,3-dihydro-1-(N,N-dimethylsulfamoyl)-1H-indole-5-(N-phenyl)-carboxamide (11e)

- Core Structure : Indole ring vs. piperidine in the target compound.

- Substituents : Benzyl (position 4), dimethylsulfamoyl (position 1), and phenylcarboxamide (position 5).

Elemental Analysis :

Parameter Calculated (%) Found (%) Carbon (C) 52.96 53.03 Hydrogen (H) 5.02 4.82 Nitrogen (N) 20.14 19.91 Sulfur (S) 7.68 7.81 This highlights the precision achievable in synthesizing benzyl-containing heterocycles, though the target compound’s hydroxyl group may require additional protection/deprotection steps .

1-Amino-3-(3-benzyl-4-pyridyl)-4-phenyl-2,6-naphthyridine

- Core Structure: Naphthyridine vs.

- Substituents : Benzyl (position 3-pyridyl) and phenyl (position 4), analogous to the diphenyl groups in the target compound.

- Applications : Demonstrated antibacterial and antifungal activity, suggesting that the benzyl and phenyl groups in the target compound may similarly influence bioactivity .

Substituent Effects on Properties

- Benzyl vs. Phenethyl or phenylpropyl substituents (e.g., in naphthyridine derivatives) extend conjugation, possibly increasing stability or receptor affinity .

- Hydroxyl Group: The 4-hydroxyl in the target compound introduces hydrogen-bonding capability, absent in non-hydroxylated analogs like those in and . This could enhance solubility or target specificity.

Biological Activity

4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with benzyl and diphenyl groups. This structural framework is essential for its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with similar piperidine structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds within the same chemical family have shown efficacy against various cancer cell lines, indicating that this compound may share similar mechanisms .

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It acts as a monoamine releasing agent, selectively increasing dopamine and norepinephrine levels while having a weaker effect on serotonin . This mechanism underlies its potential use in treating neurodegenerative diseases and mood disorders.

Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study reported an IC50 value indicating potent cytotoxicity against breast cancer cells, highlighting its potential as an anticancer agent .

Study 2: Neuroprotective Effects

In animal models of neurodegeneration, this compound demonstrated protective effects against cognitive decline. The compound was shown to inhibit neuroinflammation and promote neuronal survival through the modulation of key signaling pathways involved in neuroprotection .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.